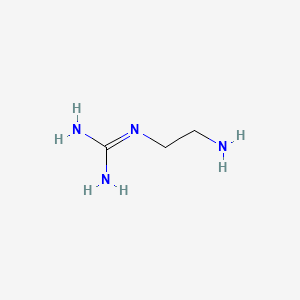

n-(2-Aminoethyl)guanidine

Description

Contextual Significance of Guanidine (B92328) Scaffolds in Chemical Science

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic and medicinal chemistry. Its significance stems from a unique combination of structural and electronic properties. The guanidinium (B1211019) cation, the protonated form prevalent at physiological pH, is exceptionally stable due to the delocalization of its positive charge across all three nitrogen atoms, a phenomenon sometimes referred to as "Y-aromaticity". This resonance stabilization contributes to its high basicity, with a pKa value of approximately 13.6, making it one of the strongest organic bases. aaronchem.comsci-hub.se

This high basicity and the ability of the planar guanidinium group to form multiple strong hydrogen bonds and salt bridges are key to its role in molecular recognition. aaronchem.com In nature, this is exemplified by the amino acid L-arginine, where the guanidine side chain is crucial for protein structure and function, particularly in enzyme active sites that interact with phosphate (B84403) or carboxylate groups. chemicalbook.com

In the realm of drug discovery, the guanidine scaffold is a privileged structure. Its capacity for strong, specific interactions allows for enhanced binding affinity and selectivity of drug candidates to their biological targets. aaronchem.com Consequently, guanidine-containing molecules are integral to a wide array of therapeutic agents, including treatments for central nervous system disorders, inflammation, and diabetes, as well as antithrombotic and chemotherapeutic agents. bldpharm.com Between 1938 and 2021, a total of 194 drugs containing the guanidine moiety were approved, representing a significant portion of all approved pharmaceuticals in that period. aaronchem.com

Historical Trajectory of Research on Aminoethylated Guanidine Structures

The history of guanidine chemistry began in 1861 when Adolph Strecker first isolated the parent compound, guanidine, from the oxidative degradation of guanine (B1146940) obtained from Peruvian guano. wikipedia.org The synthesis of guanidine and its derivatives evolved over the subsequent decades, with early methods involving the reaction of cyanamide (B42294) with amines or the thermal decomposition of ammonium (B1175870) thiocyanate. wikipedia.orgchemsrc.com

The specific exploration of aminoethylated guanidine structures, which combine the basic guanidine core with a flexible aminoethyl side chain, appears in the scientific literature as part of the broader search for new bioactive molecules. By the 1960s, research into derivatives of N-(2-Aminoethyl)guanidine was underway, with studies investigating their potential as antihypertensive and antiviral agents. acs.org This early work highlighted the interest in how combining these two functional groups could modulate biological activity.

A parallel and significant line of research emerged with the development of Peptide Nucleic Acids (PNAs), a class of synthetic nucleic acid mimics. The backbone of the most common PNA is composed of repeating N-(2-aminoethyl)glycine units, demonstrating the utility of the aminoethyl scaffold in creating structures that can mimic biological molecules. ontosight.ai Later innovations showed that attaching guanidinium groups to this PNA backbone could dramatically enhance the cellular uptake of these synthetic molecules, merging the structural properties of the aminoethyl chain with the functional benefits of the guanidine group. ontosight.ai

Contemporary Academic Research Landscape for this compound and Related Analogues

The foundational attributes of the this compound structure continue to inspire a diverse range of modern research. The compound and its analogues serve as versatile building blocks and key pharmacophores in multiple areas of chemical and biomedical science.

Enzyme Inhibition: A prominent area of research is the design of selective enzyme inhibitors. The guanidine group can mimic the side chain of arginine, a natural substrate for nitric oxide synthases (NOS). This has led to the development of guanidine-containing compounds, including complex aminoethylated structures, as potent and selective inhibitors of specific NOS isoforms, which is relevant for conditions like inflammation and neurodegeneration. wikipedia.orgresearchgate.netsigmaaldrich.com More recently, guanidine-based scaffolds have been identified through virtual screening as potent allosteric inhibitors of the SHP2 phosphatase, a key target in cancers driven by KRAS mutations. lookchem.com

Antimicrobial and Antiparasitic Agents: The cationic nature of the guanidinium group allows it to interact with and disrupt the negatively charged cell membranes of microbes. This principle is being exploited to develop novel antibiotics. Guanidine-functionalized molecules have shown efficacy against pathogenic bacteria, including the ability to disrupt biofilms. ontosight.ai Furthermore, guanidine derivatives are being actively investigated as scaffolds for new drugs to combat neglected tropical diseases like Chagas disease, which is caused by the protozoan Trypanosoma cruzi. sci-hub.se

Supramolecular Chemistry and Materials Science: The N-(2-aminoethyl) moiety provides a flexible linker that can be incorporated into larger molecular architectures. Researchers have used N-(2-aminoethyl)-1,2-ethanediamine in polymerization reactions with guanidine derivatives to create complex polymers. chemicalbook.comontosight.ainih.gov These guanidinium-functionalized polymers are being explored for biomedical applications such as gene delivery, where their positive charges can condense and transport nucleic acids into cells. nih.gov

Synthetic Chemistry: this compound and its protected forms are valuable intermediates in multi-step organic synthesis. The differential reactivity of the primary amine on the ethyl chain versus the nitrogens of the guanidine group allows for controlled chemical modifications. This is particularly useful in the synthesis of complex natural products, such as marine guanidine alkaloids, which often possess intricate structures and significant biological activity. biosynth.com

Chemical Compound Data

This compound

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Common Form | Dihydrochloride salt | aaronchem.com |

| CAS Number | 68027-22-5 (dihydrochloride) | aaronchem.combldpharm.comchemsrc.com |

| Molecular Formula | C₃H₁₂Cl₂N₄ (dihydrochloride) | aaronchem.combldpharm.comchemsrc.com |

| Molecular Weight | 175.06 g/mol (dihydrochloride) | aaronchem.combldpharm.comchemsrc.com |

| pKa (Guanidinium group) | ~13-13.6 (unsubstituted) | sci-hub.se |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4/c4-1-2-7-3(5)6/h1-2,4H2,(H4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDAOHAPVWZSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Aminoethyl Guanidine and Its Derivatives

Classical Guanidinylation Procedures

Classical methods for synthesizing guanidines have been the foundation of this field for decades. These procedures often involve the reaction of an amine with an electrophilic guanylating agent. researchgate.net The high basicity and nucleophilicity of the guanidine (B92328) group often necessitate the use of protecting groups, particularly the Boc (tert-butoxycarbonyl) group, to manage reactivity during synthesis. rsc.org

Direct guanidinylation of a primary amine is a common strategy, employing various electrophilic reagents designed to transfer the guanidinyl group. These reagents typically contain a good leaving group attached to the carbon atom that will become the central carbon of the guanidine.

Commonly used guanylating agents include:

O-methylisourea and S-methylisothiourea salts : These compounds react with primary amines like ethylenediamine (B42938) to form the corresponding guanidine. nih.gov

Pyrazole-1-carboxamidine : This reagent is particularly effective for converting amino acids into guanidino acids and has been developed to avoid the use of toxic metals. researchgate.netrsc.org

N,N′-Di-Boc-N″-triflylguanidine : A highly effective reagent that reacts with primary amines to yield protected guanidines, which can be deprotected in a subsequent step. nih.gov

The traditional approach often involves indirect methods with multiple protection and deprotection steps, especially when dealing with complex molecules. nih.govnih.gov A more direct strategy involves installing a protected guanidine group onto a primary amine early in the synthetic route. nih.govnih.gov

| Reagent Class | Specific Example | Substrate | Key Features |

| Isothiourea Salts | S-methylisothiouronium salts | Primary Amines | Common and direct method for guanidine formation. nih.gov |

| Pyrazole Derivatives | Pyrazole-1-carboxamidine | Amines, Amino Acids | Avoids toxic heavy metals; requires milder reaction conditions. researchgate.netrsc.org |

| Protected Guanidines | N,N′-di-Boc-N″-triflylguanidine | Primary Amines | Highly efficient for introducing a protected guanidine group. nih.gov |

Cyanamides and thioureas serve as fundamental building blocks for the synthesis of guanidines. These methods, while classical, remain widely used due to the accessibility of the starting materials.

Cyanamide-Based Synthesis: The reaction of an amine with cyanamide (B42294) is a direct and atom-economical method for producing guanidines. researchgate.net This approach can be catalyzed by acids or Lewis acids to enhance reactivity. For instance, scandium(III) triflate has been shown to efficiently catalyze the guanylation of various amines with cyanamide in water under mild conditions. organic-chemistry.org

Thiourea-Based Synthesis: Thioureas are common intermediates in guanidine synthesis. kent.ac.uk A primary amine, such as one of the amino groups in ethylenediamine, can be reacted with an isothiocyanate to form a substituted thiourea. This thiourea is then converted to the corresponding guanidine through a process of activation and desulfurization. rsc.org Common methods for this conversion include:

Reaction with heavy metal salts : Mercuric chloride (HgCl₂) is a classical reagent used to activate the thiourea for reaction with another amine. rsc.orgmdpi.com However, its toxicity is a significant drawback.

Use of coupling reagents : Peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can promote the conversion of thioureas to guanidines. scholaris.ca

Activation with other reagents : Cyanuric chloride has been used as an alternative to HgCl₂ to avoid heavy-metal waste. organic-chemistry.org

| Precursor | Reagent/Condition | Intermediate | Advantages/Disadvantages |

| Cyanamide | Amine, Sc(OTf)₃ (catalyst) | Direct formation | Atom-economical; can be performed in water. researchgate.netorganic-chemistry.org |

| Thiourea | HgCl₂, Amine | Carbodiimide | Widely used but involves toxic mercury waste. rsc.orgnih.gov |

| Thiourea | EDCI, Amine | Carbodiimide | Milder, metal-free alternative to mercury salts. scholaris.ca |

Modern and Sustainable Synthetic Innovations

Recent advancements in chemical synthesis have emphasized the development of more efficient, environmentally friendly, and catalytic methods for constructing chemical compounds, including guanidines.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.itmdpi.com In guanidine synthesis, this translates to several key strategies:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. organic-chemistry.orgmdpi.com

Catalyst Recyclability : Employing catalysts that can be easily recovered and reused, reducing waste and cost. sciety.orgresearchgate.net

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing byproducts. The direct addition of amines to cyanamides or carbodiimides is an example of a highly atom-economical process. rsc.org

Avoiding Toxic Reagents : Developing alternatives to toxic reagents like mercuric salts, for example, by using photocatalysts or other metal catalysts for thiourea desulfurization. organic-chemistry.org Mechanochemical synthesis, which involves milling solid reactants together, is another solvent-free approach for preparing thioureas and guanidines. beilstein-journals.org

The use of transition metal and other catalysts has revolutionized guanidine synthesis, allowing for milder reaction conditions, broader substrate scope, and higher efficiency. nih.gov Catalytic methods are central to modern, sustainable synthesis. rsc.org

Several catalytic systems have been developed for guanylation reactions:

Lanthanide and Scandium Catalysis : Ytterbium triflate and scandium(III) triflate are effective catalysts for the addition of amines to carbodiimides and cyanamides, respectively. organic-chemistry.org Simple lanthanide amides also show high efficiency. organic-chemistry.org

Copper and Palladium Catalysis : Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a route to trisubstituted guanidines. organic-chemistry.org Palladium catalysts have been used in cascade reactions to produce N-acyl- and N-sulfonyl-functionalized guanidines. organic-chemistry.org

Ruthenium Photocatalysis : A visible-light-mediated approach using Ru(bpy)₃Cl₂ as a photocatalyst enables the conversion of thioureas to guanidines at room temperature in a water and ethanol mixture, offering a green alternative to classical methods. organic-chemistry.org

Silver Catalysis : Silver catalysts have been employed for the hydroamination of tosyl-protected N-allylguanidines to yield cyclic guanidine structures. organic-chemistry.org

| Catalyst System | Reaction Type | Key Advantage |

| Scandium(III) triflate | Amine addition to cyanamide | Mild conditions, can be performed in water. organic-chemistry.org |

| Ytterbium triflate | Amine addition to carbodiimide | Solvent-free conditions, good yields. organic-chemistry.org |

| Copper(II) chloride | Three-component reaction | Rapid, operationally simple synthesis of N-aryl guanidines. organic-chemistry.org |

| Ru(bpy)₃Cl₂ | Photocatalytic desulfurization | Uses visible light, ambient temperature, green solvents. organic-chemistry.org |

| Palladium(0) | Carbonylative coupling | One-pot multicomponent synthesis of N-acylguanidines. organic-chemistry.org |

Targeted Synthesis of N-(2-Aminoethyl)guanidine Analogues and Probes

The synthesis of analogues and probes based on the this compound scaffold is crucial for applications in medicinal chemistry and chemical biology. These syntheses often require specialized strategies to introduce functional groups or labels.

Synthesis of Analogues: Analogues can be created by modifying the ethylenediamine backbone or by substituting the guanidine nitrogen atoms. For example, a reliable, high-yield synthesis of 2-[2,3-bis(tert-butoxycarbonyl) guanidino] ethylamine (B1201723), a protected form of the target molecule, has been reported, which is scalable and requires no further purification. researchgate.net This protected intermediate is a valuable building block for creating more complex derivatives. New classes of alkylated hetarylpropylguanidines have been synthesized to explore their activity at histamine receptors, demonstrating how variations in spacer length and terminal functional groups can be systematically introduced. researchgate.net

Synthesis of Probes: The development of probes for biological imaging and assays is an important application of synthetic chemistry.

Radiolabeled Probes : For in vivo imaging techniques like Positron Emission Tomography (PET), guanidine derivatives can be radiolabeled with isotopes such as carbon-11 or fluorine-18. A series of tri-N-substituted diarylguanidines has been synthesized and radiolabeled to assess their potential as PET ligands for the N-Methyl-d-Aspartate receptor (NMDAR). nih.gov

Fluorescent Probes : Guanidine-based molecules have been designed as fluorescent probes for ion detection. For instance, dual-responsive probes have been synthesized that show a "turn-on" fluorometric response to specific cations like Zn²⁺ and anions like F⁻, enabling their use in bio-imaging. rsc.org Chiral fluorescent probes incorporating a guanidinium (B1211019) recognition site have also been developed for the enantioselective detection of amino acids like arginine. nih.gov

Structural Modifications for Mechanistic Probing in Biological Systems

The guanidinium group of this compound is a key pharmacophore, capable of multiple hydrogen bonds and electrostatic interactions, making it a frequent component in molecules designed to interact with biological targets. nih.govnih.gov Modifying its structure is a powerful tool to probe these interactions and understand the mechanisms of action.

Researchers modify the guanidine group to alter its binding properties and selectivity for specific biological targets, such as integrin subtypes. nih.gov For instance, alkylation or acetylation of the terminal Nω nitrogen of the guanidine group can shift the ligand's selectivity. nih.gov These modifications are achieved by synthesizing tailor-made precursors which already contain the modified guanidine group, and then transferring this group to an amine. For alkylated guanidines, precursors like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are used. For acylated versions, an acylated derivative of N-Boc-S-methylisothiourea is a common choice. nih.gov

Another strategy involves creating derivatives to investigate their interaction with DNA, a primary target for many anticancer drugs. nih.gov By synthesizing a series of novel guanidine derivatives, researchers can study how different substituents on the guanidine scaffold affect DNA binding and cytotoxicity in cancer cells. These studies often employ computational methods like Density Functional Theory (DFT) to analyze the electronic structure, stability, and reactivity of the compounds, providing insight into their interactions with biological targets. nih.gov

The table below summarizes synthetic approaches for creating structurally modified this compound derivatives used in mechanistic studies.

| Precursor | Reagent(s) | Modification Type | Purpose of Modification | Reference |

| Orthogonally deprotected amine | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine based precursors | Nω-Alkylation | To modulate ligand selectivity for different integrin subtypes by altering binding interactions. | nih.gov |

| Orthogonally deprotected amine | Acylated N-Boc-S-methylisothiourea based precursors | Nω-Acylation | To probe the binding pocket and interactions of peptidic ligands with their receptors. | nih.gov |

| Substituted anilines, cyclopropyl isothiocyanate | Various reagents | Complex scaffold synthesis | To create novel derivatives for studying DNA binding and potential anticancer activity. | nih.gov |

Incorporation into Complex Molecular Architectures (e.g., Polymers, Peptidomimetics)

This compound serves as a valuable building block for constructing larger, functional macromolecules such as polymers and peptidomimetics. Its primary amine and guanidine group offer versatile points for chemical ligation and polymerization.

Polymers: Guanidine-containing polymers are of significant interest, particularly for their antimicrobial properties. magtech.com.cnnih.gov One common synthetic strategy involves the post-polymerization modification of a precursor polymer. For example, polymers with primary amine side chains, such as poly(2-aminoethylmethacrylate), can be synthesized via free radical polymerization. researchgate.net The amine groups are then converted to guanidine groups through a guanidinylation reaction with reagents like 1H-pyrazole-1-carboxamidine hydrochloride. researchgate.net This approach allows for the synthesis of copolymers with varying ratios of amine and guanidine functionalities to study structure-activity relationships. researchgate.net

Another method involves the direct polymerization of monomers that already contain a protected guanidine group. For instance, a cholic acid-based methacrylate monomer bearing a Boc-protected guanidine group has been synthesized and polymerized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org This technique provides good control over the polymer's molecular weight and dispersity. The Boc protecting groups are subsequently removed to yield the final cationic polymer. acs.org

The table below details examples of polymer synthesis incorporating the guanidine moiety.

| Polymerization Method | Monomer(s) / Precursor Polymer | Guanidinylation Reagent / Deprotection Step | Resulting Polymer Architecture | Reference |

| Free Radical Polymerization | 2-aminoethylmethacrylate (AEMA) | 1H-pyrazole-1-carboxamidine hydrochloride | Homopolymers and copolymers with guanidine side chains. | researchgate.net |

| RAFT Polymerization | (Tri-Boc-Gua-MAECA) | Trifluoroacetic acid (TFA) | Well-defined homopolymers with guanidine-functionalized cholic acid side chains. | acs.org |

| Condensation and Cross-linking | N/A | N/A | Modified guanidine-based polymers with increased molecular weight and charge density. | nih.gov |

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides. The guanidine group is a common feature in these molecules as it can mimic the side chain of arginine. The synthesis of peptidomimetics often involves the use of protected this compound building blocks. For example, 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine is a widely used reagent for installing a guanidine moiety with an ethyl spacer into a molecule. researchgate.net This building block can be synthesized in high yield from ethylenediamine and a guanylating agent like N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea. researchgate.net The resulting protected aminoethylguanidine can then be incorporated into peptide-like structures using standard peptide synthesis protocols. sigmaaldrich.comsigmaaldrich.com Such peptidomimetics, including bis-cyclic guanidine heterocycles, have been investigated as potential analgesics that interact with opioid receptors. nih.gov

Mechanistic Investigations of N 2 Aminoethyl Guanidine Biological Interactions Non Clinical Focus

Molecular Recognition and Binding Mechanisms

The biological interactions of N-(2-Aminoethyl)guanidine (AEG) and its derivatives are fundamentally governed by their ability to engage in molecular recognition and binding with various biological targets. These interactions are primarily non-covalent and are influenced by the compound's structural and electronic properties.

In vitro studies have been instrumental in elucidating the binding dynamics of guanidine-containing compounds to receptors and enzymes. For instance, derivatives of N,N'-di-o-tolyl-guanidine (o-DTG), a parent molecule to AEG, have been evaluated as sigma (σ) receptor ligands. nih.gov Competition binding assays using radiolabeled ligands such as 3H-pentazocine for σ-1 receptors and [3H]o-DTG for σ-2 receptors have been employed to determine the binding affinities of these compounds. nih.gov Such studies reveal that modifications to the guanidine (B92328) core can significantly alter binding potency. nih.gov For example, certain substitutions on the phenyl rings of DTG derivatives were found to increase their potency for inhibiting ischemia- and acidosis-evoked cytosolic Ca2+ overload in cultured cortical neurons, a process mediated by σ-1 receptor activation. nih.gov

In the context of G-protein coupled receptors (GPCRs), such as the human A2A adenosine (B11128) receptor (A2AAR), derivatives containing a guanidino group have been synthesized to probe ligand-receptor interactions. A guanidino derivative of NECA (a potent adenosine receptor agonist) showed a slight enhancement in binding affinity at a mutant A2AAR (Q89D-A2AAR) compared to the wild type. nih.gov Docking studies of related amine-containing agonists suggest that the terminal positively charged group can form a salt bridge and hydrogen bonds with negatively charged residues in the receptor's binding pocket, such as an engineered aspartate residue. nih.gov

Furthermore, guanidine-modified peptide nucleic acids (GPNAs), which incorporate a backbone derived from N-(2-aminoethyl)glycine, have been shown to bind sequence-specifically to complementary DNA and RNA strands. cmu.educmu.edunih.gov Thermal denaturation studies using UV spectroscopy are a common method to assess the stability of the resulting GPNA-DNA or GPNA-RNA hybrids. cmu.edunih.gov The melting temperature (Tm), the temperature at which half of the duplex dissociates, provides a measure of binding affinity. For example, a GPNA was found to form a highly stable complex with its complementary DNA sequence, with a Tm value significantly higher than that of the corresponding unmodified PNA-DNA triplex. cmu.edu These studies demonstrate that despite the introduction of positively charged guanidinium (B1211019) groups, the Watson-Crick base pairing recognition is maintained, and in some cases, the binding affinity is enhanced. cmu.edunih.gov

| Compound | Target | Assay Method | Key Finding | Reference |

|---|---|---|---|---|

| p-BrDPhG (N,N′-di-p-bromo-phenyl-guanidine) | σ-1 and σ-2 receptors | Radioligand Binding Assay | Pan-selective σ ligand with an IC50 of 2.2 µM in an ischemia assay. | nih.gov |

| Guanidino derivative of NECA (agonist) | Human A2A Adenosine Receptor (mutant) | Competition Binding Assay | 6-fold enhancement in binding affinity at the Q89D-A2AAR mutant. | nih.gov |

| GPNA (Guanidine-based Peptide Nucleic Acid) | Complementary DNA | Thermal Denaturation (UV spectroscopy) | Tm of 78.0 °C, which is 4.8 °C higher than the unmodified PNA2-DNA triplex. | cmu.edu |

| Guanidine-modified PNA (GPNA) | Double helical RNA | Isothermal Titration Calorimetry | Reduced affinity for triple helical recognition compared to unmodified PNA. | nih.gov |

The guanidinium group, which is the protonated form of the guanidine moiety present in this compound at physiological pH, is a key determinant of its molecular interactions. d-nb.info Its planar structure and the delocalization of positive charge across three nitrogen atoms allow it to act as a multidentate hydrogen bond donor. d-nb.infontu.edu.sg This unique forked structure enables strong, non-covalent binding to anions like carboxylates and phosphates through charge-assisted hydrogen bonds and ion pairing. sci-hub.se

Theoretical studies, often employing Density Functional Theory (DFT), have provided deep insights into these interactions. nih.gov When interacting with aromatic amino acids such as phenylalanine, tryptophan, and tyrosine, the guanidinium cation can establish both hydrogen bonds and cation-π interactions. nih.govrsc.org Cation-π interactions are non-covalent attractive forces between a cation and the electron-rich π system of an aromatic ring. nih.gov Computational models have shown that complexes involving both hydrogen bonding with the amino acid's carboxyl group and cation-π interactions with the aromatic ring are significantly more stable than those formed by cation-π interactions alone. nih.gov The analysis of electron density using the Atoms-in-Molecules (AIM) theory confirms the presence of these weak interactions. nih.gov

In the context of nucleic acid recognition, the guanidinium group is crucial. For instance, in guanidine-modified PNAs (GPNAs), the guanidinium moiety can be incorporated to specifically recognize guanine (B1146940) (G) bases in a G-C base pair within a double-stranded RNA. ntu.edu.sg Modeling studies suggest that the guanidinium group can form two hydrogen bonds with the Hoogsteen edge of the guanine base. ntu.edu.sgnih.gov This mimics the way arginine residues in proteins often recognize guanine bases in nucleic acids. nih.gov This targeted interaction can enhance the binding affinity and sequence specificity of the PNA for its target RNA duplex. ntu.edu.sg

Cellular Permeation and Intracellular Distribution Studies (In Vitro Models)

The ability of this compound and its derivatives to cross cellular membranes and their subsequent fate within the cell are critical aspects of their biological activity, investigated using various in vitro cell models.

The cationic nature of the guanidinium group plays a pivotal role in enhancing the cellular uptake of molecules to which it is attached. researchgate.netacs.org This property is exploited in the design of cell-penetrating peptides and other molecular transporters. nih.gov Guanidinium-rich compounds can interact with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans, facilitating their transport into the cell. acs.orgresearchgate.net

Studies on guanidine-based polymers and peptide nucleic acids (GPNAs) have demonstrated their enhanced cell permeability. researchgate.netresearchgate.net For example, GPNAs have been shown to be taken up by various mammalian cell lines, including HeLa and HCT116, without the need for transfection agents. cmu.eduresearchgate.net The efficiency of uptake often correlates with the number of guanidinium groups in the molecule. nih.gov While the precise mechanisms are still under investigation, it is believed that the transport can occur through energy-dependent pathways, as uptake is often inhibited at low temperatures (e.g., 4 °C). nih.gov The interaction is thought to involve the formation of multidentate hydrogen bonds between the guanidinium groups and phosphate (B84403) or sulfate (B86663) groups on the cell surface. acs.org

Once inside the cell, the distribution of guanidine-containing compounds can be specific. Fluorescence microscopy is a common technique used to visualize the intracellular localization of fluorescently labeled guanidine derivatives. cmu.eduacs.org Studies with guanidine-functionalized polymers and GPNAs have shown that their localization is not always diffuse throughout the cytoplasm. cmu.eduacs.org For instance, certain GPNA oligomers have been observed to localize specifically to the endoplasmic reticulum (ER). cmu.edu This specific localization is significant as the ER is a major site of protein synthesis. cmu.edu In other cases, guanidinium-functionalized nanoparticles have been observed to be taken up by cells and accumulate around the nucleus. acs.org

The metabolic fate of this compound itself within cellular systems is less well-documented in the provided context. However, studies on related guanidino compounds provide some clues. For example, in plants, homoarginine can be metabolized by certain enzymes to produce guanidine. elifesciences.org While this is a different biological system, it highlights that enzymatic pathways for the metabolism of guanidine compounds exist. The metabolic stability of synthetic guanidine derivatives is a key consideration in their design. For example, the peptide-like backbone of PNAs, including GPNAs, renders them resistant to degradation by proteases and nucleases, which contributes to their biological activity. cmu.edu

Structure-Activity Relationship Studies (Theoretical and Experimental)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on a specific biological effect.

Theoretical and experimental SAR studies on guanidine derivatives have provided valuable insights. For example, in the development of selective sphingosine (B13886) kinase-2 (SphK2) inhibitors, the guanidine moiety was identified as a key feature of the inhibitor scaffold. nih.gov By systematically modifying other parts of the molecule, such as appending different aryl structures via a 1,2,3-triazole ring, researchers were able to probe the SAR. nih.gov These studies showed that the inhibitory activity was sensitive to the electronic properties of the substituents on the aromatic ring, with both electron-donating and electron-withdrawing groups leading to improved potency in some cases. nih.gov

In the context of σ receptor ligands, SAR studies on DTG derivatives demonstrated that the position and nature of substituents on the phenyl rings significantly influenced their potency. nih.gov For instance, moving a methyl group or replacing it with halogen atoms like chloro and bromo at different positions led to substantial changes in the compound's ability to inhibit calcium ion influx in neuronal cells. nih.gov The most potent derivative identified in that study, p-BrDPhG, was significantly more effective than the parent compound o-DTG. nih.gov

For GPNAs, SAR studies have explored how the position of the guanidinium side chain on the N-(2-aminoethyl)glycine backbone affects properties like DNA binding affinity and sequence selectivity. mdpi.com It was found that a γ-GPNA (side chain on the more flexible aminoethyl moiety) exhibited a higher melting temperature (indicating stronger binding), whereas an α-GPNA (side chain on the more rigid glycine (B1666218) moiety) showed higher sequence selectivity. mdpi.com This highlights the delicate balance between binding strength and specificity that can be modulated through subtle structural changes.

| Compound Class | Biological Target/Activity | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| SphK2 Inhibitors | Sphingosine Kinase 2 | Substitution on terminal aryl ring | Electron-donating or -withdrawing groups improved inhibitory potency. | nih.gov |

| DTG Derivatives | σ Receptors / Ca2+ influx inhibition | Position and type of halogen on phenyl rings | Meta and para chloro/bromo substitutions increased potency up to 160%. | nih.gov |

| Chiral GPNAs | DNA Binding | Position of guanidinium side chain (α vs. γ) | γ-GPNA showed higher binding affinity (Tm), while α-GPNA had better sequence selectivity. | mdpi.com |

Correlating Structural Features with Mechanistic Activity

The biological activity of this compound is intrinsically linked to its distinct structural components: the highly basic guanidinium group and the flexible ethylamine (B1201723) side chain. The guanidine group, with a pKa of 13.6, is protonated under physiological conditions, forming a guanidinium cation. d-nb.infonih.gov This cationic head is a key feature for molecular recognition, capable of forming strong, non-covalent interactions such as hydrogen bonds and salt bridges with biological targets. nih.govsci-hub.se

The unique "fork-like" structure of the guanidinium group allows it to act as a bidentate hydrogen bond donor, forming robust interactions with negatively charged groups like carboxylates and phosphates found in amino acid residues of enzymes or on phospholipid membranes. sci-hub.se Research on various guanidine derivatives has consistently highlighted the essential role of this moiety in their biological effects. d-nb.infonih.gov For instance, structure-activity relationship (SAR) studies on guanidinium-containing antibiotics have revealed that the guanidinium group is crucial for their antibacterial activity. d-nb.info

The ethylamine portion of this compound provides a flexible linker, allowing the terminal amino group and the guanidinium head to orient themselves optimally for binding within a target site. The presence of the primary amine introduces an additional site for potential hydrogen bonding. Studies on related guanidine derivatives have shown that the nature and length of the alkyl chain can significantly influence potency and selectivity. For example, in a study of guanidine alkyl derivatives and their effect on norepinephrine (B1679862) release, methyl guanidine and N,N-dimethyl guanidine enhanced release, while N,N'-dimethyl guanidine and propyl guanidine were inactive, indicating that substitution patterns on the guanidine and the length of the alkyl chain are critical determinants of activity. nih.gov

The interaction of this compound with enzymes like nitric oxide synthase (NOS) is a prime example of its structure-driven mechanism. The compound acts as an inhibitor, and this interaction is believed to involve the formation of hydrogen bonds and electrostatic interactions within the active site of the enzyme, stabilizing the compound-target complex. The guanidinium group mimics the guanidinium moiety of L-arginine, the natural substrate for NOS, allowing it to compete for binding to the active site. scirp.org The selectivity of various guanidine-based inhibitors for different NOS isoforms (nNOS, eNOS, and iNOS) is often modulated by subtle changes in the side chain, which interact with specific residues outside the primary binding pocket. sigmaaldrich.comscirp.org

Table 1: Research Findings on Guanidine Derivatives' Structure-Activity Relationship

| Compound Class | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Guanidine Alkyl Derivatives | Guanidinium group, alkyl chain length | Modulation of norepinephrine release | nih.gov |

| Guanidinium-functionalized polymers | Cationic guanidine groups | Antibacterial activity against S. epidermidis | researchgate.net |

| Nω-nitro-Nω'-substituted guanidines | Nitro-guanidine core | Inhibition of Nitric Oxide Synthase (NOS) isoforms | scirp.orgscirp.org |

| Guanidine-modified PNA | Guanidinium moiety with a two-carbon linker | Enhanced recognition of G-C pairs in dsRNA | oup.comntu.edu.sg |

Computational Modeling of Interaction Motifs

Computational modeling and docking studies provide valuable insights into the specific interaction motifs between this compound and its biological targets at an atomic level. These models consistently highlight the central role of the protonated guanidinium group in forming strong electrostatic and hydrogen-bonding interactions.

Modeling studies of guanidinium-containing molecules binding to biological receptors, such as ribonucleic acid (RNA) structures or enzyme active sites, demonstrate the favorability of charge-assisted hydrogen bonding. researchgate.net The guanidinium cation is frequently observed to form multiple hydrogen bonds with negatively charged residues like aspartate and glutamate, or with phosphate groups in nucleic acids. researchgate.netnih.gov For example, in modeling the interaction of a guanidinium-modified peptide nucleic acid (PNA) with an RNA duplex, the guanidinium group and its two-carbon linker were shown to be ideally oriented to form a total of three hydrogen bonds with the major-groove edge of a C-G base pair. oup.com

Molecular dynamics simulations of related amine-containing ligands binding to receptors have shown that terminal ammonium (B1175870) groups (similar to the protonated amine in this compound) can form stable salt bridges with negatively charged amino acid side chains. nih.gov For instance, in a docked complex of an agonist with a mutant A2A adenosine receptor, a terminal NH3+ group was observed interacting with a negatively charged aspartate residue through a salt bridge as well as through hydrogen bonding. nih.gov Such interactions are crucial for anchoring the ligand within the binding site. Furthermore, π-cation interactions between the planar guanidinium group and aromatic amino acid residues like tyrosine or phenylalanine are another potential interaction motif identified in computational studies of guanidinium-like moieties. researchgate.net

Table 2: Computationally Modeled Interaction Motifs for Guanidinium-Containing Ligands

| Interaction Type | Interacting Groups on Ligand | Interacting Groups on Target | Significance | References |

|---|---|---|---|---|

| Salt Bridge / Ionic Interaction | Guanidinium cation (R-NH-C(=NH₂⁺)NH₂) | Carboxylate (Asp, Glu), Phosphate | Strong, primary anchoring interaction | researchgate.netnih.gov |

| Hydrogen Bonding | Guanidinium N-H, Amine N-H | Carbonyl oxygen, Hydroxyl groups (Ser, Thr), Imidazole (His) | Directional binding, stabilization of complex | oup.comresearchgate.netnih.gov |

| π-Cation Interaction | Planar guanidinium cation | Aromatic rings (Phe, Tyr, Trp) | Contributes to binding affinity | researchgate.net |

Advanced Analytical Methodologies for N 2 Aminoethyl Guanidine Characterization and Detection

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and analysis of N-(2-Aminoethyl)guanidine. The choice of technique is heavily influenced by the compound's polar and ionic nature.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound and its derivatives. sigmaaldrich.comsigmaaldrich.com Due to the compound's polar nature, reversed-phase HPLC (RP-HPLC) is a common application. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Research and commercial applications have demonstrated the utility of HPLC for assessing the purity of this compound, often with a purity threshold of ≥90% or ≥95% being required for specific applications like peptide synthesis. sigmaaldrich.comcmu.edu For instance, the purification of synthesized oligomers containing the N-(2-aminoethyl)glycine backbone, which incorporates a guanidinium (B1211019) group, is achieved with greater than 95% homogeneity using reverse-phase HPLC. cmu.edu In the analysis of related complex molecules, RP-HPLC systems have utilized C18 columns with mobile phases consisting of mixtures of acetonitrile (B52724) and aqueous trifluoroacetic acid (TFA). uni-regensburg.de The TFA acts as an ion-pairing agent, improving peak shape and retention of the highly polar guanidine (B92328) compound on the reversed-phase column.

Table 1: Typical HPLC Parameters for Guanidine Compound Analysis

| Parameter | Description | Example |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Analysis of this compound derivatives. uni-regensburg.de |

| Stationary Phase | C18 (Octadecyl-silica) | Europher-100 C18. uni-regensburg.de |

| Mobile Phase | Acetonitrile / Water with an ion-pairing agent | Acetonitrile and 0.05% aqueous Trifluoroacetic Acid (TFA). uni-regensburg.de |

| Detection | UV-Vis Spectroscopy | Monitoring the column effluent for the presence of the analyte. uni-regensburg.de |

| Application | Purity assessment, purification of synthetic products. sigmaaldrich.comcmu.edu | |

Ion Chromatography (IC), a subset of HPLC, is particularly well-suited for the analysis of highly polar and ionic compounds like this compound. Guanidine moieties are strongly basic (pKa ~13) and are protonated to form cations under most aqueous conditions. This property makes them ideal candidates for cation-exchange chromatography. rsc.org

New IC stationary phases have been developed specifically for the separation of cationic pharmaceuticals, including guanidine compounds. rsc.org One such material is based on glutamic acid bonded to a resorcinarene (B1253557) moiety, which is then bound to a polymer resin. rsc.org This creates a cation-exchange surface capable of separating various guanidine compounds. The separation is typically achieved by pumping an acidic mobile phase through the column, and detection can be performed using suppressed conductivity, UV-vis, or integrated pulsed amperometric detection (IPAD). rsc.org While direct analysis of this compound on these specific columns is not explicitly documented in the cited literature, the successful separation of other guanidines like guanidine (G), methylguanidine (B1195345) (MG), and agmatine (B1664431) (AGM) demonstrates the high potential of this technique for its analysis in complex matrices such as surface water. rsc.org

Gas Chromatography (GC) is a powerful separation technique, but its direct application to highly polar and non-volatile compounds like this compound is challenging. Guanidines possess strong intermolecular hydrogen bonding, high polarity, and exist as salts, which gives them very low volatility, making them unsuitable for direct injection into a GC system. nih.gov

Therefore, a critical consideration for using GC to analyze guanidine compounds is the necessity of chemical derivatization. nih.gov This process converts the non-volatile analyte into a more volatile and thermally stable derivative. For example, various guanidino compounds have been successfully analyzed by GC after pre-column derivatization with glyoxal. nih.gov The resulting derivatives are amenable to separation on standard capillary columns (e.g., HP-5) and detection by flame ionization detection (FID). nih.gov Although this specific method was applied to compounds like guanidine and methylguanidine, the principle holds for this compound. nih.gov Any GC-based analysis would require the development of a suitable derivatization strategy to overcome its inherent non-volatility.

Spectroscopic Characterization Methods (Focus on Methodology and Interpretation)

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, specific signals can be assigned to the protons within the molecule. For instance, in polymers containing N-(2-aminoethyl) side chains that have been converted to guanidine groups, a characteristic signal for the methylene (B1212753) protons adjacent to the guanidine group (—CH₂—N=C) appears around δ 3.6 ppm. acs.org The protons of the methylene group next to the primary amine in the original aminoethyl group would have a different chemical shift. The integration of these signals provides quantitative information about the number of protons in each chemical environment, confirming the structure.

¹³C NMR spectroscopy provides complementary information. The central carbon atom of the guanidine group (—N=C(N)—) has a characteristic chemical shift, which has been reported at approximately δ 157 ppm in related guanidinylated polymers. acs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning complex spectra, especially for larger molecules or derivatives of this compound, by revealing the connectivity between protons and carbons. uni-regensburg.de

Table 2: Representative NMR Chemical Shifts for Guanidine-Containing Structures

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | —CH₂—N=C (Methylene adjacent to guanidine) | ~3.6 | acs.org |

Mass Spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight and for the quantification of this compound. Due to the compound's low volatility, MS is typically coupled with a liquid-phase separation technique, most commonly resulting in LC-MS (Liquid Chromatography-Mass Spectrometry).

LC-MS allows for the separation of the analyte from a mixture, followed by its ionization and detection by the mass spectrometer. This provides the mass-to-charge ratio (m/z) of the compound, which is a key identifier. Monitoring for degradation products, such as ethylenediamine (B42938), can also be accomplished using LC-MS. For larger molecules or bioconjugates incorporating this compound, soft ionization techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry are employed for characterization. cmu.edu

When coupled with Gas Chromatography (GC-MS), as discussed previously, derivatization is essential. The mass spectrum of the derivative can then be used for identification, often by comparison to a library of known spectra. nih.govcore.ac.uk Regardless of the configuration, MS provides excellent sensitivity and selectivity, making it a crucial tool for both qualitative identification and the quantitative determination of this compound in various samples.

Electrochemical and Biosensor Development for Detection

Developing sensitive and selective methods for the detection of guanidine compounds is an active area of research, with electrochemical techniques and biosensors showing significant promise.

Voltammetric methods offer a highly sensitive approach for the quantitative determination of electroactive guanidino compounds researchgate.net. Techniques such as square-wave voltammetry (SWV) are particularly effective rsc.org. The detection mechanism for many guanidine compounds at mercury-based electrodes is based on their ability to act as electrocatalysts in a process known as the catalytic hydrogen evolution reaction (CHER) researchgate.netrsc.orgresearchgate.net. In this process, the protonated form of the guanidine compound is adsorbed onto the electrode surface. This is followed by an irreversible reduction that regenerates the original compound and produces hydrogen gas, leading to a measurable catalytic current researchgate.net.

The peak potential for this reaction is typically observed at highly negative values, for instance, around -1.8 V for the fungicide iminoctadine at a pH of 6.5 rsc.org. The intensity of this catalytic peak is proportional to the concentration of the guanidine compound, allowing for quantitative analysis. Validation of these methods has demonstrated low limits of detection (LOD) and quantification (LOQ). For example, the SWV determination of iminoctadine achieved an LOD of 2.6 x 10⁻⁹ mol L⁻¹ rsc.org. While highly sensitive, a challenge for voltammetric methods based on CHER can be poor selectivity when multiple guanidino compounds are present, as their peak potentials can be similar researchgate.net. In other approaches, anion-exchange chromatography has been combined with amperometric detection using a nickel working electrode, achieving detection limits in the picomole range for various guanidino compounds nih.gov.

Table 3: Examples of Voltammetric Determination of Guanidine Compounds

| Compound | Technique | Electrode | pH | Peak Potential (vs. Ag/AgCl) | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|---|---|---|

| Iminoctadine | SWV | Hg(Ag)FE | 6.5 | -1.8 V | 2.6 nM | rsc.org |

| Famotidine | SWV | HMDE | 4.5 | -1.45 V | - | researchgate.netresearchgate.net |

Abbreviations: SWV - Square-Wave Voltammetry; Hg(Ag)FE - Silver Amalgam Film Electrode; HMDE - Hanging Mercury Drop Electrode.

Biosensors offer a highly specific alternative for detecting target molecules. A particularly innovative approach for guanidine detection involves the use of riboswitches nih.govacs.org. Riboswitches are structured non-coding RNA domains, typically found in bacteria, that can bind directly to a specific small molecule ligand. This binding event causes a conformational change in the RNA structure, which in turn regulates gene expression ribocentre.orgnih.gov.

Researchers have engineered RNA-based fluorescent (RBF) biosensors by repurposing the aptamer domain of the natural guanidine-I riboswitch nih.govacs.org. In these sensors, the ligand-binding event triggers a structural change that allows the RNA to bind and activate a fluorogenic dye, producing a measurable light signal. This system provides a direct and rapid method for guanidine detection. Studies have shown that these RBF biosensors are remarkably fast, activating a fluorescent signal within just 4 minutes of guanidine exposure nih.govacs.org. This is significantly faster—by at least 15 times—than traditional reporter gene systems that rely on the time-consuming processes of transcription and translation nih.govacs.org. Four distinct classes of guanidine-sensing riboswitches have been identified in bacteria (guanidine-I, -II, -III, and -IV), offering a rich source of molecular recognition elements for the future development of advanced biosensors ribocentre.org.

Table 4: Performance Comparison of Guanidine Sensing Platforms

| Sensor Type | Basis of Detection | Response Time | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Riboswitch-Based Fluorescent Biosensor | Direct ligand binding induces fluorescence. | < 4 minutes | Rapid, real-time monitoring. | nih.govacs.org |

| Riboswitch-Based Reporter Gene | Ligand binding controls expression of a reporter protein (e.g., GFP). | > 60 minutes | - | nih.govacs.org |

Theoretical and Computational Chemistry Studies on N 2 Aminoethyl Guanidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic properties of molecules based on the fundamental principles of quantum mechanics. These methods are crucial for analyzing the electron distribution, stability, and chemical reactivity of the guanidine (B92328) moiety in N-(2-Aminoethyl)guanidine.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of guanidine derivatives due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations provide essential information on the stability, electronic characteristics, and reactivity of these compounds, which is fundamental to understanding their interactions with biological targets. nih.gov

Key applications of DFT in the analysis of guanidine-containing molecules include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are widely used to characterize a molecule's reactivity. nih.govnih.gov A small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability, indicating a greater ease of electron transfer. asianpubs.org

Molecular Electrostatic Potential (MEP) Maps : MEP analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the protonated guanidinium (B1211019) group, these maps typically show a positive potential, highlighting its role as a hydrogen bond donor and its ability to engage in electrostatic interactions. nih.gov

Global Reactivity Descriptors : DFT calculations can yield various parameters that quantify the reactivity of a molecule. These descriptors are valuable for understanding the chemical behavior of guanidine derivatives. nih.gov

Reaction Mechanism Studies : DFT is also used to investigate reaction pathways, such as tandem aza-Michael addition and intramolecular cyclization reactions involving guanidinium salts. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction mechanisms. mdpi.comjes.or.jp

| DFT-Calculated Parameter | Significance in Guanidine Analysis | Typical Application |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. asianpubs.org | Predicting the likelihood of a molecule participating in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Identifies charge distribution and sites for molecular interactions. nih.gov | Understanding how a guanidine derivative will interact with a biological receptor. |

| Mulliken Population Analysis | Calculates the partial charge on each atom in the molecule. asianpubs.org | Assessing the charge distribution across the guanidinium group. |

| Transition State Energy | Determines the energy barrier for a chemical reaction. jes.or.jp | Elucidating reaction mechanisms and predicting reaction rates. |

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy without relying on empirical parameters. pskgu.ru These methods are particularly useful for studying fundamental properties of the guanidine group.

Studies using ab initio methods have focused on:

Geometric Parameters and Conformational Analysis : Ab initio calculations are used to determine the optimal geometries of guanidine and its derivatives. nih.gov They have been instrumental in studying the rotational barriers around the C-N bonds, which is crucial for understanding the molecule's conformational flexibility. nih.govacs.org

Intermolecular Interactions : High-level ab initio calculations have been applied to small, well-defined systems, such as the guanidinium-guanidinium pair in water clusters, to accurately compute interaction energies. nih.gov These calculations help to understand phenomena like the stacking of like-charged guanidinium ions, which is relevant in biological contexts such as arginine-rich peptides. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules over time. This technique provides a dynamic view of molecular systems, offering insights into conformational changes and non-covalent interactions that are essential for biological function.

The guanidinium group of this compound is a key feature for interaction with biomacromolecules like proteins and nucleic acids. MD simulations are a powerful tool for exploring these interactions in silico. nih.gov

Protein-Ligand Interactions : MD simulations have shown that guanidine and the side chain of arginine interact primarily with negatively charged regions on protein surfaces. nih.govresearchgate.net These simulations can reveal the specific binding modes, identify key amino acid residues involved in the interaction, and quantify the stability of the protein-ligand complex.

DNA/RNA Interactions : The positively charged guanidinium group can form strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. mdpi.com Simulations can elucidate the preferred binding modes, such as groove binding or intercalation, and explore the conformational dynamics of both the ligand and the nucleic acid upon complex formation. mdpi.comrsc.org For instance, simulations of certain N,N′,N′′-trisubstituted guanidine derivatives indicated a partial intercalation of a phenyl ring between DNA base pairs. rsc.org

The surrounding solvent, typically water, plays a critical role in mediating the behavior of molecules. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation effects on the structure and dynamics of this compound.

Hydration and Ion Pairing : Simulations can characterize the hydration shell around the guanidinium group and explore its tendency to form pairs or larger aggregates in solution. nih.gov Ab initio calculations combined with MD simulations have shown that the stacking of guanidinium pairs can be stabilized in sufficiently large water clusters. nih.gov

Guanidinium Chloride as a Denaturant : Guanidinium chloride (GdmCl) is a widely used protein denaturant. MD simulations have been instrumental in understanding its mechanism of action. acs.org These studies show that Gdm+ ions can interact directly with the protein surface, particularly with charged residues, disrupting stabilizing intramolecular interactions and leading to unfolding. acs.orgnih.gov

Conformational Sampling : A molecule in solution exists as an ensemble of different conformations. MD simulations can sample these conformations, providing insight into the flexibility of the ethylamine (B1201723) linker in this compound and how the solvent environment influences its preferred shapes. aps.org The dynamic behavior of a protein in solution is reflected in its conformational ensemble, which can be influenced by solvent interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

For guanidine derivatives, QSAR models have been developed to predict various activities, from therapeutic effects to sensory properties. frontiersin.orgresearchgate.net The process typically involves calculating a set of molecular descriptors (properties derived from the chemical structure) and using regression analysis to build a predictive model.

3D-QSAR : Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods use 3D representations of molecules to derive steric and electrostatic field descriptors, which often leads to highly predictive models. frontiersin.org A 3D-QSAR model for tricyclic guanidine analogues as anti-malarial agents showed a strong correlation between predicted and experimental IC50 values. frontiersin.org

Descriptor Importance : QSAR studies can identify the key molecular properties that govern a particular biological activity. For example, in a study of sweet-tasting guanidine derivatives, molar refractivity was found to be a particularly important descriptor. researchgate.net In other models for guanine (B1146940) derivatives, steric, electrostatic, and hydrophobic fields were identified as critical for inhibitory activity. nih.gov

| Compound Class | Target Activity | QSAR Method | Key Findings / Important Descriptors | Reference |

|---|---|---|---|---|

| Tricyclic Guanidine Analogues | Anti-malarial (PfLDH inhibition) | Docking-based 3D-QSAR | Model showed good predictive power (r² = 0.91 for test set). Steric and electrostatic fields were important. | frontiersin.org |

| Guanidine Derivatives | Sweetness | MLR (Multi-Linear Regression) | Molar refractivity was identified as a key descriptor. | researchgate.net |

| Guanine Derivatives | MGMT Inhibition | CoMFA / CoMSIA | Ligand-based alignment produced robust models. Contour maps highlighted regions where steric bulk and electropositive groups were favorable. | nih.gov |

Predictive Models for Derivative Activity

Predictive models for the activity of this compound derivatives leverage computational approaches to forecast their biological effects. These models are typically developed as part of QSAR studies, which aim to find a statistical relationship between the physicochemical properties of a series of compounds and their activities.

For instance, QSAR models have been successfully developed for a range of guanidine derivatives to predict various biological activities. In a study on the sweetness of guanidine derivatives, multi-linear regression (MLR) analysis was used to create predictive models. scielo.org.za The best-performing models for predicting sweetness (expressed as Relative Sweetness, RS) were based on specific molecular descriptors.

A mono-parametric model demonstrated that molar refractivity (MR) could serve as a significant predictor of sweetness for this class of compounds. The regression equation was established as:

Predicted Sweetness (PS1) = 0.0662468 x MR - 1.94682 scielo.org.za

This model indicates a direct correlation between the molar refractivity, a measure of the total polarizability of a molecule, and the perceived sweetness.

Further refinement led to a bi-parametric model that incorporated the solvent-accessible surface area (SASA), which also contributed to the predictive power of the model:

Predicted Sweetness (PS2) = 0.0541185 x MR + 0.0133308 x SASA - 2.88913 scielo.org.za

The statistical quality of these models, summarized in the table below, underscores their potential for predicting the activity of new guanidine derivatives.

| Model | Equation | r² | rCV² | Descriptors |

| PS1 | 0.0662468 x MR - 1.94682 | 0.745 | 0.703 | Molar Refractivity (MR) |

| PS2 | 0.0541185 x MR + 0.0133308 x SASA - 2.88913 | 0.812 | 0.767 | Molar Refractivity (MR), Solvent Accessible Surface Area (SASA) |

Data sourced from a QSAR study on guanidine derivatives. scielo.org.za

These examples, while focused on sweetness, illustrate the methodology that can be applied to predict other biological activities of this compound derivatives, such as their potential therapeutic effects. The core principle remains the same: identifying key molecular features that govern a specific biological outcome. Other computational approaches, such as ab initio calculations, have been used to predict properties like the pKa of guanidine-containing compounds based on quantum mechanically derived molecular descriptors like bond lengths. acs.org

Descriptors and Statistical Methodologies in QSAR

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors and the application of robust statistical methods to correlate them with biological activity.

Molecular Descriptors:

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of a molecule and describe aspects like atom counts, connectivity indices, and molecular weight.

Geometric Descriptors: Calculated from the 3D structure, these include descriptors such as molecular surface area, volume, and shape indices. An example is the solvent-accessible surface area (SASA). scielo.org.za

Electronic Descriptors: These describe the electronic properties of a molecule, such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). Ionization potential and electron affinity are key electronic descriptors. scielo.org.za

Physicochemical Descriptors: These relate to bulk properties like molar refractivity (MR) and logP (the logarithm of the partition coefficient between n-octanol and water). scielo.org.za

In studies of guanidine derivatives, a variety of descriptors have proven to be important. For example, in predicting the anti-thrombotic activity of compounds containing a guanidine group, descriptors highlighting the presence of sp2-hybridized nitrogen atoms were identified as crucial. nih.gov In another QSAR study on guanidine derivatives, molar refractivity, ionization potential, heat of formation, and solvent accessibility surface area were found to be the most influential descriptors for building dependable models. researchgate.net

The following table showcases some descriptors used in a QSAR study of guanidine derivatives and their relevance.

| Descriptor Category | Specific Descriptor | Relevance/Significance |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability; found to be a primary predictor of sweetness. scielo.org.za |

| Geometric | Solvent Accessible Surface Area (SASA) | Measures the surface area of a molecule accessible to a solvent; important for interactions with receptors. scielo.org.za |

| Electronic | Ionization Potential | Energy required to remove an electron; relates to the molecule's ability to participate in charge-transfer interactions. researchgate.net |

| Thermodynamic | Heat of Formation | Indicates the stability of the molecule. researchgate.net |

Statistical Methodologies:

The primary goal of statistical methods in QSAR is to generate a stable and predictive mathematical model.

Multi-Linear Regression (MLR): This is a common method used to establish a linear relationship between a dependent variable (biological activity) and a set of independent variables (molecular descriptors). scielo.org.za The quality of an MLR model is often assessed by its squared correlation coefficient (r²) and its cross-validated squared correlation coefficient (rCV² or q²). scielo.org.za

Genetic Function Algorithm (GFA): This approach can be used to select the most relevant descriptors from a large pool and to generate a correlation model that relates the structural features to the biological activities.

Validation: A critical step in QSAR modeling is validation, which ensures the model's reliability and predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation, yielding a q² or rCV² value) and external validation using a separate test set of compounds. scielo.org.za

By combining carefully selected descriptors with appropriate statistical methodologies, it is possible to build robust QSAR models for this compound derivatives, facilitating the virtual screening of new compounds and prioritizing them for synthesis and experimental testing.

Non Therapeutic and Research Applications of N 2 Aminoethyl Guanidine

Role in Material Science and Polymer Chemistry

The distinct functionalities of N-(2-Aminoethyl)guanidine allow it to be integrated into polymeric structures, imparting specific and desirable characteristics to the resulting materials. Its primary amine can act as a reactive site for polymerization, while the strongly basic and permanently protonated guanidinium (B1211019) group confers properties such as enhanced adhesion and antimicrobial activity.

This compound and its derivatives serve as building blocks (monomers) and linking molecules (cross-linking agents) in the synthesis of novel polymers. The presence of multiple reactive nitrogen-hydrogen bonds in its structure allows it to be incorporated into polymer chains or to form bridges between them, enhancing the mechanical and thermal stability of the material.

For instance, polymers have been synthesized using N-(2-aminoethyl)-1,2-ethanediamine (a structurally related compound) with cyanoguanidine. guidechem.comchemicalbook.com These polymers are noted for their high thermal stability and chemical resistance, making them suitable for use in coatings, adhesives, and plastics. guidechem.com In these applications, the guanidine-containing polymer acts as a crosslinking agent, improving the durability and performance of the final product. guidechem.com The conversion of primary amine groups on a polymer backbone, such as on poly(2-aminoethylmethacrylate), into guanidine (B92328) moieties through a process called guanidinylation, is another strategy to create functional polymers. researchgate.netnih.gov This post-polymerization modification leverages the reactivity of the amine to introduce the desired guanidinium functionality.

Table 1: Examples of Polymers Incorporating Guanidine Functionality

| Polymer/Monomer System | Role of Guanidine Moiety | Resulting Properties | Application Area |

| Cyanoguanidine polymer with N-(2-aminoethyl)-1,2-ethanediamine | Cross-linking agent | High thermal stability, good mechanical properties, chemical resistance | Coatings, Adhesives, Plastics |

| Poly(2-aminoethylmethacrylate) | Functional side group (via guanidinylation) | Enhanced antibacterial activity | Antimicrobial coatings |

| Guanidine-functionalized polyaspartamides | CO2-responsive unit | Reversible CO2 absorption, hydrogel formation | Smart materials, Environmental |

The guanidinium group is a key feature in designing materials with specific surface properties, most notably antimicrobial activity. Due to its positive charge, which is maintained over a broad pH range, the guanidinium group can interact strongly with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. researchgate.net This mechanism forms the basis for developing non-leaching antimicrobial surfaces that kill microorganisms on contact. mdpi.com

Researchers have successfully created antimicrobial coatings by incorporating guanidine moieties into various materials. nih.gov For example, polymers of 2-aminoethylmethacrylate containing guanidine groups have been shown to effectively inhibit the growth of bacteria like E. coli and Bacillus subtilis. researchgate.netnih.gov These functionalized polymers can be applied as coatings or assembled layer-by-layer to create non-leaching antibacterial surfaces. nih.gov

This surface functionalization strategy extends to nanomaterials. mdpi.comualberta.ca Nanoparticles functionalized with positively charged guanidine headgroups have demonstrated enhanced cellular uptake. nih.gov This principle is also applied to improve the performance of materials in other fields, such as water purification. Nanofiltration membranes have been modified with guanidine molecules to enhance water permeability while simultaneously providing anti-fouling and antimicrobial properties, which are crucial for wastewater reclamation. rsc.org

Table 2: Research Findings on Guanidine-Functionalized Surfaces

| Material/Surface | Functionalization Method | Target Microorganism | Key Finding | Reference |

| Poly(2-aminoethylmethacrylate) coatings | Polymer-analogous guanidinylation with cyanamide (B42294) | E. coli, B. subtilis | Guanidinylation significantly improves antibacterial activity and speed compared to the ammonium (B1175870) precursor. | researchgate.netnih.gov |

| Ultra High Molecular Weight Polyethylene (UHMWPE) films | Atmospheric pressure plasma enhanced chemical vapor deposition (AP-PECVD) with a guanidine precursor | E. coli, S. aureus | Achieved 2-5 log reductions in bacterial counts, demonstrating high antimicrobial activity. | nih.gov |

| Polyamide Nanofiltration Membranes | Covalent bonding of reactive guanidine molecules to the membrane surface | E. coli, B. pumilus | Increased water flux from 25.2 to 68.4 L m⁻² h⁻¹ and endowed the surface with excellent anti-adhesive and antimicrobial properties. | rsc.org |

| Silver Nanoparticles (AgNPs) | Decorated with star-shaped polymeric guanidine hydrochloride | MRSA, VRE, P. aeruginosa | The nanocomposite showed broad-spectrum antibacterial properties and did not induce drug resistance after 21 passages. | rsc.org |

Applications as a Research Tool and Chemical Probe

The unique electronic and structural characteristics of the guanidine group make it a valuable component in the design of specialized molecules for research. These molecules can be used to probe biological systems or to facilitate complex chemical transformations.

Guanidine-containing compounds have been developed as molecular probes to detect and quantify specific ions or to study biological processes. For example, dual-responsive fluorometric probes based on a guanidine scaffold have been synthesized for the selective detection of zinc (Zn²⁺) and fluoride (B91410) (F⁻) ions. rsc.org These probes exhibit a "turn-on" fluorescence response in the presence of the target ions, allowing for their visualization in biological samples.

In the field of neuroscience, guanidine derivatives have been synthesized and radiolabeled to serve as potential positron emission tomography (PET) tracers. nih.gov These tracers are designed to bind to specific targets, such as the ion channel of the N-Methyl-d-aspartate (NMDA) receptor, enabling the study of its bioavailability and role in neurological disorders in vivo. nih.gov Furthermore, the discovery of guanidine-selective riboswitches in bacteria has spurred the development of riboswitch-based biosensors to detect guanidine, which is important for understanding bacterial metabolism and signaling pathways. acs.org

Guanidines are recognized as strong organic bases, or "superbases," and find wide application as catalysts in organic synthesis. ineosopen.org Their high basicity and low nucleophilicity allow them to deprotonate a wide range of substrates, facilitating reactions such as the Michael addition, aza-Henry reaction, and aldol (B89426) condensations. ineosopen.org The use of chiral guanidines as catalysts has also been explored to achieve enantioselective synthesis. nih.gov